methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate
Description
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is a heterocyclic compound featuring a thiazolidinone core substituted with a cyano group, a phenyl ring, and a methyl ester moiety. Its molecular formula is C₁₃H₁₀N₂O₃S, with a molecular weight of 288.4 g/mol and an XLogP3 value of 2.7, indicating moderate lipophilicity . Its synthesis typically involves cyclocondensation reactions or Michael additions, as seen in related thiazolidinone derivatives .
Properties
IUPAC Name |
methyl (2E)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-13(17)10(7-14)12-15(11(16)8-19-12)9-5-3-2-4-6-9/h2-6H,8H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLLNKXPCKKJO-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1N(C(=O)CS1)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/1\N(C(=O)CS1)C2=CC=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thia-Michael Addition Reaction
The thia-Michael addition reaction serves as a foundational method for synthesizing this compound. In a 2017 study, researchers synthesized methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate via a regioselective thia-Michael reaction. The protocol involves:
- Starting Material : 4-(4-Chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide.
- Reagent : Dimethyl acetylenedicarboxylate (DMAD) as the thia-Michael acceptor.
- Conditions : Reaction conducted in anhydrous ethanol under reflux for 6–8 hours.
- Workup : Precipitation upon cooling, followed by recrystallization from acetonitrile.
This method achieves yields of 68–75%, with regioselectivity confirmed via $$^{1}\text{H}$$-NMR and $$^{13}\text{C}$$-NMR spectroscopy. The thiazolidin-2-ylidene moiety forms via cyclization of the thiosemicarbazide intermediate, facilitated by the electron-deficient alkyne in DMAD.
Cyclocondensation and Hantzsch Thiazole Synthesis
A regioselective approach developed in 2009 utilizes cyclocondensation followed by Hantzsch thiazole synthesis:
Synthesis of Thiazolidine Intermediate
Reaction of 2-[bis(methylthio)methylene]malononitrile with cysteamine in ethanol yields 2-(thiazolidin-2-ylidene)malononitrile. Thionation with sodium hydrosulfide (NaSH) produces 2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide, which reacts with α-bromocarbonyl compounds (e.g., ethyl bromopyruvate) to form the target compound.
Key Data:
- Reagents : α-Bromocarbonyl compounds (Table 1).
- Conditions : Room temperature, DMF solvent, 2–8 hours.
- Yields : 71–82% after recrystallization.
Table 1. α-Bromocarbonyl Substrates and Corresponding Products
| Entry | α-Bromocarbonyl | Product Yield (%) |
|---|---|---|
| 1 | Ethyl bromopyruvate | 71 |
| 2 | Bromoacetone | 73 |
| 3 | Phenacyl bromide | 79 |
| 4 | p-Nitrobromoacetophenone | 82 |
Multi-Step Synthesis via Schiff Base Formation
A 2020 study detailed a multi-step route starting from 2-amino-5-mercapto-1,3,4-thiadiazole:
- Schiff Base Formation : Condensation with terephthaldehyde yields bis-imine derivatives.
- Cycloaddition : Treatment with maleic or phthalic anhydrides under (2+5) cycloaddition conditions forms thiadiazole-oxazepine hybrids.
- Final Cyclization : Reaction with methyl cyanoacetate in the presence of ZnCl₂ produces the target compound.
Characterization Data :
Alternative Route Using Aryl Isothiocyanate
A 2019 protocol adapted from nematicide synthesis involves:
- Ketene-N,S-Acetal Formation : Reacting methyl cyanoacetate with aryl isothiocyanate in DMF.
- Cyclization : Treatment with 2-chloroacetyl chloride yields the thiazolidinone core.
Optimization Notes :
Comparative Analysis of Synthetic Methods
Table 2. Method Comparison
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Thia-Michael Addition | 68–75 | 6–8 hours | High regioselectivity |
| Hantzsch Synthesis | 71–82 | 2–8 hours | Broad substrate compatibility |
| Multi-Step Synthesis | 65–70 | 24 hours | Access to hybrid architectures |
| Aryl Isothiocyanate Route | 75–80 | 12 hours | Scalability |
The Hantzsch method offers superior yields and versatility, while the thia-Michael route excels in regioselectivity. Multi-step approaches enable functionalization but require longer timelines.
Spectroscopic and Crystallographic Characterization
- X-Ray Crystallography : Single-crystal analysis of intermediate 4a confirms the E-configuration, with bond angles of 106.175° and a monoclinic crystal system.
- $$^{13}\text{C}$$-NMR : Signals at 119.42 ppm (CN) and 189.56 ppm (C=S) validate the thioamide intermediate.
- HRMS : [M + Na]⁺ peak at m/z 315.0218 matches the theoretical mass (Δ = 0.0002).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or the thiazolidine ring.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research has identified several key biological activities associated with methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of similar thiazolidine structures have been reported to exhibit IC₅₀ values in the low micromolar range against human cancer cells such as HCT116 and MCF7 .
- A study highlighted that structural modifications can enhance anticancer potency, suggesting a pathway for developing more effective therapeutic agents .
-
Antimicrobial Properties :
- Preliminary studies indicate that related compounds demonstrate significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL .
- The mechanism of action is believed to involve interference with microbial cell wall synthesis and other cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Effective against HCT116 and MCF7 cell lines | |
| Antimicrobial | Active against E. coli and S. aureus | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study: Anticancer Efficacy
A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of methyl 2-cyano derivatives against various cancer cell lines. The results indicated that modifications to the thiazolidine structure significantly enhanced cytotoxicity, with some derivatives achieving IC₅₀ values as low as 1.9 μg/mL on HCT116 cells .
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial properties of compounds related to methyl 2-cyano derivatives. The findings suggested that structural features play a crucial role in determining antimicrobial potency, with specific modifications leading to improved efficacy against gram-positive bacteria .
Mechanism of Action
The mechanism by which methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate exerts its effects involves interactions with specific molecular targets. The cyano and ester groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The thiazolidine ring may also play a role in binding to biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Thiazolidinone Derivatives
Key Observations:
- Substituent Effects : The ethyl ester derivative (358.06 g/mol) has a higher molecular weight and lipophilicity (XLogP3 = 3.1) compared to the methyl ester analog, which may influence bioavailability . The 4-chlorophenyl and sulfanylidene substituents in enhance antifungal activity due to electron-withdrawing effects.
Spectral and Crystallographic Analysis
- IR/NMR: The target compound’s cyano group shows a sharp peak near 2200 cm⁻¹ (IR), while the ester carbonyl appears at ~1700 cm⁻¹, consistent with analogs like .
- X-ray Crystallography: Compound III () reveals a planar thiazolidinone ring with a 5.09° tilt relative to the acetamide group, contrasting with the more tilted benzene ring (38.10°) in the target compound, suggesting distinct hydrogen-bonding patterns .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s XLogP3 (2.7) is lower than the ethyl ester analog (3.1), suggesting better aqueous solubility.
- Molecular Weight : Derivatives under 500 g/mol (e.g., ) comply with Lipinski’s rule, favoring oral bioavailability.
Biological Activity
Methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound contains a thiazolidinone ring, which is known for its pharmacological potential. The thiazolidinone structure is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the thiazolidinone moiety. For instance, a series of thiazolidinones were tested against various bacterial and fungal pathogens. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial |
| 4p | - | - | Antifungal |
| 3h | - | - | Antifungal |
The best activity was observed for compound 4d , which demonstrated a minimum inhibitory concentration (MIC) in the range of 10.7 - 21.4 μmol/mL against several pathogens, confirming the potential of thiazolidinone derivatives in antimicrobial applications .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Thiazolidinone derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed significant growth inhibition in human cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of thiazolidinones on Jurkat and HT29 cell lines, several compounds displayed IC50 values comparable to standard chemotherapeutics such as doxorubicin. The presence of electron-donating groups in the phenyl ring was found to enhance cytotoxic activity significantly .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Jurkat | <5 |
| Compound B | HT29 | <10 |
| Compound C | Jurkat | <7 |
The mechanism by which this compound exerts its biological effects may involve interactions with specific proteins or pathways relevant to cancer progression and microbial resistance. Molecular docking studies suggest that these compounds may interact hydrophobically with target proteins, disrupting crucial protein-protein interactions essential for cellular function .
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the molecular geometry of methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Parameters such as bond lengths, angles, and torsion angles are derived from high-resolution data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For example, monoclinic crystal systems (space group P2₁/c) with unit cell dimensions (e.g., a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.929°) are analyzed using software like SHELX or OLEX2 to refine atomic positions and validate stereochemistry .
Q. How is the purity of this compound validated after synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm functional groups (e.g., cyano, ester) via characteristic chemical shifts (e.g., ~3.8 ppm for methoxy groups in H NMR).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., M+1 ion at m/z = 343.41 for C₁₇H₁₇N₃O₃S) .
- Elemental Analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S composition .
Advanced Research Questions
Q. How can non-covalent interactions in the crystal lattice influence the compound’s stability and reactivity?
- Methodological Answer : Analyze intermolecular forces via SC-XRD
- C–H···O Hydrogen Bonds : Stabilize layered packing (e.g., dashed lines in crystal packing diagrams indicate interactions between thiazolidinone carbonyls and methyl/aryl protons) .
- π-π Stacking : Quantify interplanar distances between phenyl rings (typically 3.5–4.0 Å) using Mercury or PLATON software .
- Van der Waals Contributions : Calculate packing coefficients (e.g., K = 0.72) to assess density and void spaces .
Q. What strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?
- Methodological Answer :
- Replicate Assays : Use standardized protocols (e.g., in vitro enzyme inhibition assays with controls for pH, temperature, and solvent effects) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituent effects on the phenyl ring or thiazolidinone core) to isolate bioactive motifs .
- Purity Verification : Employ HPLC-DAD/MS to rule out impurities (>98% purity threshold) .
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization kinetics .
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate Knoevenagel condensations .
- Reaction Monitoring : Track intermediates via in situ FTIR or Raman spectroscopy to identify rate-limiting steps .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected C NMR shifts)?
- Methodological Answer :
- Density Functional Theory (DFT) : Compute theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental values to identify tautomeric or conformational anomalies .
- Dynamic NMR (DNMR) : Probe exchange processes (e.g., ring puckering in thiazolidinone) by variable-temperature experiments .
Q. What computational tools predict the compound’s solubility and bioavailability?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Train models on datasets like PubChem or ChEMBL to estimate logP (e.g., predicted logP = 1.8) and aqueous solubility .
- Molecular Dynamics (MD) : Simulate membrane permeation using CHARMM or GROMACS to assess passive diffusion .
Tables for Key Parameters
| Crystallographic Data | Values |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions (Å) | a = 9.9684, b = 9.9657, c = 16.9818 |
| β Angle (°) | 105.929 |
| V (ų) | 1622.23 |
| Z | 4 |
| Synthetic Optimization | Parameters |
|---|---|
| Ideal Solvent | DMF |
| Catalyst | ZnCl₂ (5 mol%) |
| Yield Improvement | 72% → 89% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
